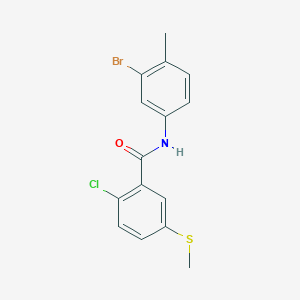
N-(3-bromo-4-methylphenyl)-2-chloro-5-(methylsulfanyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromo-4-methylphenyl)-2-chloro-5-(methylsulfanyl)benzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, chlorine, and methylsulfanyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromo-4-methylphenyl)-2-chloro-5-(methylsulfanyl)benzamide typically involves the following steps:
Bromination: The starting material, 4-methylphenylamine, undergoes bromination using bromine in the presence of a suitable solvent to yield 3-bromo-4-methylphenylamine.
Chlorination: The brominated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Methylsulfanylation: The chlorinated intermediate is treated with a methylsulfanylating agent, such as methylthiolate, to introduce the methylsulfanyl group.
Amidation: Finally, the resulting intermediate is reacted with benzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, use of continuous flow reactors, and scale-up techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methylsulfanyl group can undergo oxidation to form a sulfoxide or sulfone derivative.
Reduction: The bromine and chlorine atoms can be reduced to their corresponding hydrogen derivatives using reducing agents like lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride (NaH).
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3-bromo-4-methylphenyl)-2-chloro-5-(methylsulfanyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The bromine, chlorine, and methylsulfanyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
- N-(3-bromo-4-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide
- N-(3-bromo-4-methylphenyl)-3-(trifluoromethyl)benzamide
- N-benzyl-3-bromo-4-methylbenzenesulfonamide
Comparison:
- N-(3-bromo-4-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide: Similar in structure but with a methoxy group instead of a chloro group, which may affect its reactivity and binding properties.
- N-(3-bromo-4-methylphenyl)-3-(trifluoromethyl)benzamide: Contains a trifluoromethyl group, which can significantly alter its electronic properties and interactions with molecular targets.
- N-benzyl-3-bromo-4-methylbenzenesulfonamide: Features a benzenesulfonamide moiety, which may influence its solubility and biological activity.
The uniqueness of N-(3-bromo-4-methylphenyl)-2-chloro-5-(methylsulfanyl)benzamide lies in its specific combination of bromine, chlorine, and methylsulfanyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H13BrClNOS |
|---|---|
Molecular Weight |
370.7 g/mol |
IUPAC Name |
N-(3-bromo-4-methylphenyl)-2-chloro-5-methylsulfanylbenzamide |
InChI |
InChI=1S/C15H13BrClNOS/c1-9-3-4-10(7-13(9)16)18-15(19)12-8-11(20-2)5-6-14(12)17/h3-8H,1-2H3,(H,18,19) |
InChI Key |
HAGVOAAWSHQUOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)SC)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


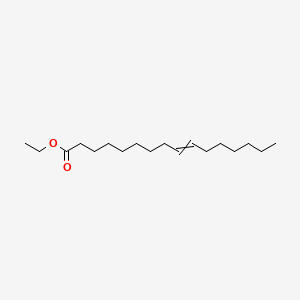

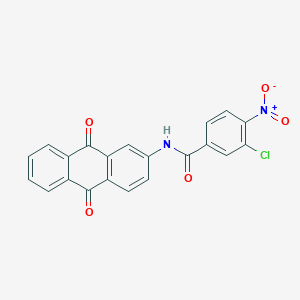
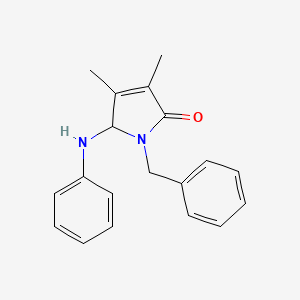
![N-[4-({4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}amino)phenyl]acetamide](/img/structure/B12453281.png)
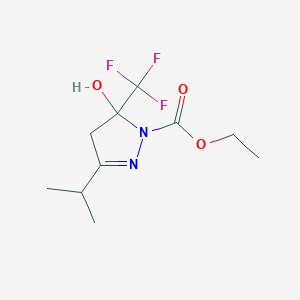
![3-[({[4-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B12453291.png)
![N-[(E)-(4-fluorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B12453297.png)
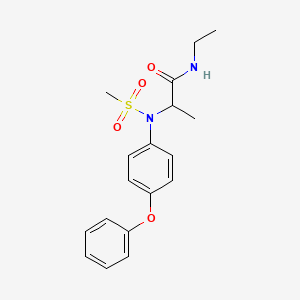

![4-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)benzamide](/img/structure/B12453310.png)
![6-acetyl-4,8-di-tert-butyl-2-(3,4-dimethoxyphenyl)-2H-naphtho[1,8-bc]furan-5-yl acetate](/img/structure/B12453321.png)
![N'-[(4-butylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B12453322.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N-(2-cyanophenyl)acetamide](/img/structure/B12453328.png)
